molecular formula C14H15N3O B11591517 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B11591517
M. Wt: 241.29 g/mol
InChI Key: IUBYVTZBUZYMMG-FMIVXFBMSA-N
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Description

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole ring fused with a nitrile and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of benzimidazole derivatives with appropriate nitrile and ketone precursors. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile

InChI

InChI=1S/C14H15N3O/c1-14(2,3)12(18)9(8-15)13-16-10-6-4-5-7-11(10)17-13/h4-7,18H,1-3H3,(H,16,17)/b12-9+

InChI Key

IUBYVTZBUZYMMG-FMIVXFBMSA-N

Isomeric SMILES

CC(C)(C)/C(=C(/C#N)\C1=NC2=CC=CC=C2N1)/O

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2N1)O

Origin of Product

United States

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